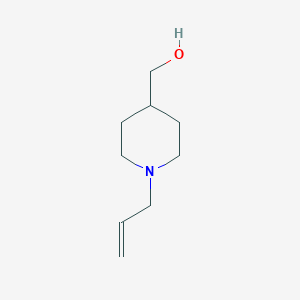

1-Allyl-4-hydroxymethylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. ijnrd.orgencyclopedia.pubnih.gov Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov The prevalence of the piperidine scaffold in medicinal chemistry can be attributed to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, improved receptor binding, and metabolic stability. researchgate.net

In organic synthesis, piperidine derivatives serve as versatile building blocks and intermediates for the construction of more complex molecular architectures. ijnrd.org The development of efficient and stereoselective methods for the synthesis of substituted piperidines is an ongoing area of intensive research, with techniques such as the hydrogenation of pyridine (B92270) precursors being a common strategy. nih.govresearchgate.net

The pharmacological diversity of piperidine derivatives is extensive, with demonstrated activities including antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. ijnrd.orgresearchgate.net This broad spectrum of biological activity underscores the enduring importance of the piperidine nucleus in the discovery and development of new drugs. researchgate.net

Structural Features of the 1-Allyl-4-hydroxymethylpiperidine Scaffold and its Precursors

The chemical compound this compound is a disubstituted piperidine derivative. Its structure is characterized by an allyl group (-CH₂-CH=CH₂) attached to the nitrogen atom at the 1-position and a hydroxymethyl group (-CH₂OH) at the 4-position of the piperidine ring. This specific arrangement of functional groups imparts distinct chemical properties to the molecule. The allyl group can enhance the molecule's lipophilicity, which may influence its ability to cross biological membranes. Conversely, the hydroxymethyl group can increase hydrophilicity and provides a site for hydrogen bonding interactions, which can be crucial for binding to biological targets.

The synthesis of this compound can be achieved through various synthetic routes, often starting from simpler piperidine precursors. One common precursor is 4-(hydroxymethyl)piperidine, which provides the core piperidine and hydroxymethyl functionalities. cymitquimica.comapolloscientific.co.ukglentham.comtcichemicals.com The introduction of the allyl group at the nitrogen atom can then be accomplished through N-alkylation reactions.

Another key precursor is 1-Boc-4-allyl-4-hydroxypiperidine, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. sigmaaldrich.com This protecting group strategy allows for modifications at other positions of the ring before the final deprotection and introduction of the desired substituent on the nitrogen. Other relevant precursors and related structures include 4-(hydroxymethyl)piperidine-1-carbaldehyde, Benzyl (B1604629) 4-(hydroxymethyl)piperidine-1-carboxylate, and Allyl 4-(aminomethyl)piperidine-1-carboxylate. nih.govbldpharm.combldpharm.com

The synthesis of related N-allyl piperidine derivatives has been documented, for instance, through the reaction of a 2,2,6,6-tetraalkyl-piperidine with an allylic carbonate in the presence of a palladium catalyst. google.comgoogle.com A specific example is the synthesis of 1-allyl-4-allyloxy-2,2,6,6-tetramethyl-piperidine from 4-allyloxy-2,2,6,6-tetramethyl-piperidine and di-allyl carbonate. prepchem.com

Historical Context of N-Allyl and 4-Hydroxymethyl Piperidine Chemistry

The history of piperidine chemistry dates back to the mid-19th century. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it. wikipedia.orgillinois.edu Both scientists obtained piperidine from the reaction of piperine, the compound responsible for the pungency of black pepper, with nitric acid. wikipedia.org The structural elucidation of piperidine was a significant challenge for chemists of that era, and it wasn't until around 1881 that its cyclic structure was firmly established. illinois.edu

The development of reactions to modify the piperidine scaffold has been a continuous effort. The Mannich reaction, for example, was reported as a method for preparing certain piperidine derivatives in a 1948 publication. acs.org The introduction of the N-allyl group onto the piperidine nitrogen has been a subject of synthetic interest for its utility in creating intermediates for various applications. For instance, processes for the preparation of N-allyl-2,2,6,6-tetraalkyl-piperidine derivatives were developed for their use as polymer stabilizers and chemical intermediates. google.com

The synthesis of 4-hydroxymethylpiperidine and its derivatives has also been an area of focus, driven by the desire to create piperidine-based compounds with specific functionalities for pharmaceutical and other applications. The hydroxymethyl group at the 4-position serves as a versatile handle for further chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

(1-prop-2-enylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h2,9,11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKGGTLREDMJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Allyl 4 Hydroxymethylpiperidine

Reactions Involving the Allyl Group

The allyl group is a versatile functional group that undergoes a wide array of chemical reactions. Its reactivity can be broadly categorized into two main types: reactions of the olefinic double bond and reactions at the allylic position.

The carbon-carbon double bond of the allyl group is electron-rich, making it susceptible to attack by electrophiles and radicals. It also readily participates in various cycloaddition and metathesis reactions.

Electrophilic Addition: In the presence of protic acids like hydrogen halides (HX), the double bond of the allyl group can undergo electrophilic addition. Following Markovnikov's rule, the proton (H+) adds to the terminal carbon of the double bond, which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the internal carbon. Subsequent attack by the halide nucleophile (X-) on this carbocation yields the corresponding 1-((2-halopropyl) or (3-halopropyl)) -4-hydroxymethylpiperidine. The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate. libretexts.orgbyjus.comlibretexts.orgyoutube.com

Radical Addition: In contrast to electrophilic addition, the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) or UV light proceeds via a radical mechanism. masterorganicchemistry.comyoutube.com This reaction follows an anti-Markovnikov regioselectivity. The reaction is initiated by the formation of a bromine radical, which then adds to the terminal carbon of the allyl group to generate a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product, 1-(3-bromopropyl)-4-hydroxymethylpiperidine, and regenerates a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comlibretexts.orgucalgary.ca This reversal of regioselectivity is a hallmark of radical addition to alkenes. masterorganicchemistry.comnih.gov

Hydrofunctionalization: Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond, where X can be a variety of atoms. While specific examples with 1-allyl-4-hydroxymethylpiperidine are not extensively documented, general methodologies for the hydroamination, hydroalkoxylation, and hydroboration of similar N-allyl systems are well-established. For instance, hydroboration-oxidation would be expected to yield 1-(3-hydroxypropyl)-4-hydroxymethylpiperidine, following an anti-Markovnikov addition of water across the double bond.

Table 1: Addition Reactions of the Allyl Group

| Reaction Type | Reagents | Expected Major Product | Regioselectivity |

| Electrophilic Addition | HBr | 1-(2-bromopropyl)-4-hydroxymethylpiperidine | Markovnikov |

| Radical Addition | HBr, ROOR | 1-(3-bromopropyl)-4-hydroxymethylpiperidine | Anti-Markovnikov |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | 1-(3-hydroxypropyl)-4-hydroxymethylpiperidine | Anti-Markovnikov |

The allyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. rsc.org

[3+2] Cycloaddition with Nitrones: Nitrones, which are 1,3-dipoles, can react with the alkene of the allyl group to form isoxazolidine (B1194047) rings. rsc.orgrsc.orgnih.govscilit.com For example, the reaction of this compound with a nitrone would yield a spiro- or fused isoxazolidine derivative, depending on the structure of the nitrone. These reactions are known to be highly regioselective and can exhibit stereoselectivity. nih.gov

Intramolecular [3+2] Cycloaddition of Azomethine Ylides: While an intermolecular reaction, a related and powerful transformation involves the generation of an azomethine ylide from the piperidine (B6355638) nitrogen itself. For instance, condensation of a piperidine derivative with an aldehyde bearing a pendent dipolarophile can lead to an intramolecular [3+2] cycloaddition. nih.govfigshare.comacs.org This strategy allows for the rapid construction of complex, polycyclic amine structures with high diastereoselectivity. nih.govacs.org Although this would require prior modification of the this compound, it showcases a relevant cycloaddition pathway for the piperidine scaffold. msu.eduthieme.de

Table 2: [3+2] Cycloaddition Reactions

| Dipole | Dipolarophile | Product Type |

| Nitrone | Allyl group | Isoxazolidine-fused piperidine |

| Azomethine Ylide (intramolecular) | Alkene/Alkyne | Polycyclic fused pyrrolidine (B122466) |

Ring-closing metathesis (RCM) is a potent tool in organic synthesis for the formation of cyclic compounds, particularly nitrogen-containing heterocycles. organic-chemistry.org This reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. organic-chemistry.org

To subject this compound to RCM, it must first be derivatized to contain a second terminal alkene. A straightforward approach involves the esterification of the hydroxymethyl group with an unsaturated acid, such as acrylic acid, to form 1-allyl-4-(acryloyloxymethyl)piperidine. Intramolecular RCM of this diene would then lead to the formation of a fused, unsaturated lactone. This strategy has been successfully employed for the synthesis of five- and six-membered lactones from acrylates of allylic and homoallylic alcohols. researchgate.net The efficiency of such RCM reactions can sometimes be hindered by the formation of stable metal chelates with carbonyl groups, a challenge that can be overcome by the use of additives like titanium isopropoxide. researchgate.net

Another strategy involves the introduction of a second allyl group or a similar olefinic chain onto the piperidine nitrogen, which would require the removal of the initial allyl group and subsequent di-alkylation. RCM of such a diallylamine (B93489) derivative would lead to the formation of a fused pyrrolidine ring. organic-chemistry.org

Table 3: Ring-Closing Metathesis (RCM) Application

| RCM Precursor | Catalyst | Product |

| 1-allyl-4-(acryloyloxymethyl)piperidine | Grubbs' Catalyst | Fused unsaturated lactone |

| N,N-diallyl-4-hydroxymethylpiperidinium salt | Grubbs' Catalyst | Fused pyrrolidine derivative |

The allylic position, the carbon atom adjacent to the double bond, is also a site of significant reactivity due to the ability of the adjacent double bond to stabilize radical or ionic intermediates.

Allylic oxidation introduces an oxygen-containing functional group at the allylic position. A classic reagent for this transformation is selenium dioxide (SeO2), in what is known as the Riley oxidation. chemtube3d.comwikipedia.org This reaction proceeds via an initial ene reaction, followed by a figshare.comacs.org-sigmatropic rearrangement, which typically leads to the formation of an allylic alcohol. chemtube3d.comwikipedia.orgthieme-connect.denih.gov In the case of this compound, this would yield 1-(3-hydroxyprop-1-en-1-yl)-4-hydroxymethylpiperidine. The reaction often exhibits good regio- and stereoselectivity. nih.gov Catalytic versions of this reaction, using a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a selenium catalyst, have also been developed. nih.govnih.gov

Other transition metal-based catalysts, including those of chromium, copper, and rhodium, are also employed for allylic oxidations, offering alternative reactivity and selectivity profiles. researchgate.net For instance, dirhodium caprolactamate has been shown to be an effective catalyst for the allylic oxidation of cyclic enamides and enol ethers using TBHP. nih.gov

A related and synthetically valuable transformation is allylic amination, which installs a nitrogen-containing group at the allylic position. This can be achieved using various transition metal catalysts, such as those based on palladium, iridium, or manganese. nih.govresearchgate.netnih.govacs.orgorganic-chemistry.org These reactions provide a direct route to allylic amines, which are important building blocks in medicinal chemistry.

Table 4: Allylic Oxidation and Amination

| Reaction | Reagent/Catalyst | Expected Product |

| Allylic Oxidation (Riley) | SeO2 | 1-(3-hydroxyprop-1-en-1-yl)-4-hydroxymethylpiperidine |

| Catalytic Allylic Oxidation | Rh2(cap)4, TBHP | 1-(3-oxopropyl)-4-hydroxymethylpiperidine (or allylic alcohol) |

| Allylic Amination | Pd or Ir catalyst, N-source | 1-(3-aminoprop-1-en-1-yl)-4-hydroxymethylpiperidine |

Allylic Reactivity and Transformations

Tsuji-Trost Allylic Alkylation with Various Nucleophiles

The N-allyl group of this compound is a suitable substrate for palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org This reaction involves the coordination of a palladium(0) catalyst to the allyl double bond, followed by oxidative addition to form a π-allylpalladium complex. wikipedia.orgnrochemistry.com This electrophilic complex is then susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-carbon, carbon-nitrogen, or carbon-oxygen bond. wikipedia.org

The mechanism proceeds via the formation of a (π-allyl)palladium intermediate, which is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack on the unsymmetrical allyl group is influenced by factors such as the nature of the ligands on the palladium catalyst and the steric and electronic properties of the nucleophile. organic-chemistry.org Generally, "soft" nucleophiles (from conjugate acids with pKa < 25) attack the allyl terminus directly, while "hard" nucleophiles (from conjugate acids with pKa > 25) may attack the metal center first. nrochemistry.com For terminal olefins like the allyl group in this compound, substitution typically occurs at the terminal carbon, the least sterically hindered position. organic-chemistry.orgpku.edu.cn

This transformation allows for the extension of the N-substituent, providing access to a diverse array of more complex piperidine derivatives. The reaction is compatible with various nucleophiles, as illustrated in the table below. nih.gov

Table 1: Examples of Tsuji-Trost Alkylation with this compound

| Nucleophile Source | Nucleophile | Reagents/Catalyst | Product |

| Dimethyl malonate | CH(CO₂Me)₂ | Pd(PPh₃)₄, Base (e.g., NaH) | 2-((1-(4-(hydroxymethyl)piperidin-1-yl)propan-2-yl)malonate |

| Phenol | PhO⁻ | Pd(OAc)₂, Ligand (e.g., dppf) | 1-((E)-3-phenoxyprop-1-en-1-yl)-4-(hydroxymethyl)piperidine |

| Aniline | PhNH₂ | PdCl₂, PPh₃, TFA | 1-((E)-3-(phenylamino)prop-1-en-1-yl)-4-(hydroxymethyl)piperidine |

| Morpholine | Morpholinyl | Pd(dba)₂, Ligand (e.g., Xantphos) | 4-((E)-3-(1-(4-(hydroxymethyl)piperidin-1-yl)allyl)morpholine |

Ene Reactions and Related Pericyclic Processes

The allyl group in this compound can participate in ene reactions, which are pericyclic processes involving the transfer of an allylic hydrogen to an "enophile" with a concomitant shift of the double bond. wikipedia.orglibretexts.org This reaction class is a powerful tool for forming carbon-carbon bonds in an atom-economical fashion. thieme-connect.de While thermal ene reactions often require high temperatures, the use of Lewis acid catalysts can significantly accelerate the reaction, allowing it to proceed under milder conditions. inflibnet.ac.innih.gov

A particularly relevant transformation for this compound involves a preliminary oxidation of its hydroxymethyl group to an aldehyde, yielding 1-allylpiperidine-4-carbaldehyde. This intermediate contains both the "ene" (the N-allyl group) and the "enophile" (the aldehyde carbonyl group) within the same molecule, setting the stage for an intramolecular carbonyl-ene reaction. nih.gov Lewis acid or Brønsted acid catalysis facilitates the cyclization, leading to the formation of a new bicyclic hydroxylamine (B1172632) derivative. nih.gov This process is a valuable method for constructing fused heterocyclic ring systems. thieme-connect.de

Table 2: Intramolecular Carbonyl-Ene Reaction

| Reactant | Catalyst | Product |

| 1-allylpiperidine-4-carbaldehyde | Lewis Acid (e.g., Me₂AlCl) | Octahydropyrido[1,2-a]pyrazin-1-ol |

Rearrangement Reactions (e.g., Sigmatropic Rearrangements like Claisen)

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a classic example that typically involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.com

While this compound is not an allyl vinyl ether itself, its primary alcohol can be used to generate a suitable substrate for a Claisen-type rearrangement. The Johnson-Claisen rearrangement is a highly relevant variant where an allylic alcohol reacts with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester. wikipedia.orglibretexts.org By reacting this compound with an orthoester like triethyl orthoacetate, an intermediate ketene (B1206846) acetal (B89532) is formed in situ, which then undergoes the characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement. byjus.commasterorganicchemistry.com This reaction proceeds through a highly ordered, chair-like transition state to afford a new ester product with an extended carbon chain at the C4 position of the piperidine ring. organic-chemistry.org

Table 3: Johnson-Claisen Rearrangement of this compound

| Reagent | Catalyst | Intermediate | Product |

| Triethyl orthoacetate | Propanoic Acid (cat.) | (Not isolated) | Ethyl 2-(1-allylpiperidin-4-yl)acetate |

Reactions Involving the Hydroxymethyl Group

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary hydroxymethyl group at the C4 position is readily susceptible to oxidation. Selective oxidation can furnish either the corresponding aldehyde (1-allylpiperidine-4-carbaldehyde) or carboxylic acid (1-allylpiperidine-4-carboxylic acid), depending on the choice of oxidant and reaction conditions. The N-allyl group is generally stable under many oxidative conditions that transform primary alcohols.

Mild oxidation to the aldehyde can be achieved using a variety of reagent systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). organic-chemistry.org TEMPO-catalyzed oxidations, using a co-oxidant like sodium hypochlorite, are highly selective for primary alcohols and proceed under mild conditions, preventing over-oxidation to the carboxylic acid. organic-chemistry.org Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is an effective reagent for converting the primary alcohol directly to the carboxylate salt, which upon acidic workup yields the carboxylic acid. The reaction must be carefully controlled to avoid potential oxidation of the allyl group.

Table 4: Selective Oxidation of the Hydroxymethyl Group

| Desired Product | Reagent System | Typical Conditions |

| 1-allylpiperidine-4-carbaldehyde | TEMPO, NaOCl | CH₂Cl₂, 0 °C to rt |

| 1-allylpiperidine-4-carbaldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt |

| 1-allylpiperidine-4-carboxylic acid | KMnO₄, NaOH | H₂O, Heat, then H₃O⁺ |

| 1-allylpiperidine-4-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to rt |

Derivatization to Ethers and Esters

The nucleophilic hydroxyl of the hydroxymethyl group can be readily derivatized to form ethers and esters.

Etherification: Ethers can be synthesized via the Williamson ether synthesis, a robust Sₙ2 reaction. wikipedia.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comkhanacademy.org This potent nucleophile then displaces a halide or other suitable leaving group from an alkyl electrophile to form the ether linkage. This method allows for the introduction of a wide variety of alkyl or benzyl (B1604629) groups. masterorganicchemistry.com

Esterification: Esters are commonly prepared by reacting the alcohol with an acylating agent. A highly effective method involves the use of a reactive carboxylic acid derivative, such as an acid chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). libretexts.org The base serves to neutralize the HCl byproduct and catalyze the reaction. This approach provides a high-yielding and generally irreversible route to a diverse range of ester products.

Table 5: Derivatization of the Hydroxymethyl Group

| Reaction Type | Electrophile | Base | Product Class | Example Product |

| Etherification | Methyl iodide (CH₃I) | NaH | Methyl Ether | 1-allyl-4-(methoxymethyl)piperidine |

| Etherification | Benzyl bromide (BnBr) | NaH | Benzyl Ether | 1-allyl-4-((benzyloxy)methyl)piperidine |

| Esterification | Acetyl chloride | Pyridine | Acetate Ester | (1-allylpiperidin-4-yl)methyl acetate |

| Esterification | Benzoyl chloride | Triethylamine | Benzoate Ester | (1-allylpiperidin-4-yl)methyl benzoate |

Nucleophilic Substitution Reactions of Activated Hydroxymethyl Derivatives

To facilitate nucleophilic substitution at the hydroxymethyl carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate. nih.gov

Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into the corresponding tosylate, (1-allylpiperidin-4-yl)methyl 4-methylbenzenesulfonate. nih.govsemanticscholar.org The tosylate anion is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to attack by a variety of nucleophiles in an Sₙ2 reaction. This two-step sequence enables the introduction of functionalities that cannot be installed directly, such as halides, cyanide, and azide (B81097) groups.

Table 6: Nucleophilic Substitution via Tosylate Intermediate

| Step | Reagent | Nucleophile | Final Product |

| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | - | (1-allylpiperidin-4-yl)methyl 4-methylbenzenesulfonate |

| 2. Substitution | Sodium Cyanide (NaCN) | CN⁻ | 2-(1-allylpiperidin-4-yl)acetonitrile |

| 2. Substitution | Lithium Bromide (LiBr) | Br⁻ | 1-allyl-4-(bromomethyl)piperidine |

| 2. Substitution | Sodium Azide (NaN₃) | N₃⁻ | 1-allyl-4-(azidomethyl)piperidine |

Transformations of the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is a key site for chemical modification, readily undergoing reactions to introduce new functional groups or to form quaternary ammonium (B1175870) salts. These transformations are fundamental in altering the electronic and steric properties of the molecule, which can have significant implications for its biological activity and physical characteristics.

N-Functionalization and Derivatization Reactions

The nucleophilic nature of the piperidine nitrogen allows for a variety of N-functionalization reactions, including N-alkylation, N-acylation, and the formation of N-oxides. These reactions are typically straightforward and proceed under standard laboratory conditions.

One of the most common derivatizations is N-alkylation , where an additional alkyl group is introduced at the nitrogen atom. This is typically achieved by reacting this compound with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Another important derivatization is the formation of N-oxides . The tertiary amine can be oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a highly polar N-O bond, which can significantly alter the solubility and pharmacological properties of the parent compound. N-oxides can sometimes serve as prodrugs, being reduced back to the tertiary amine in vivo.

N-acylation with acyl chlorides or anhydrides can also be performed to introduce an amide functionality. However, this reaction is generally less common for tertiary amines like this compound compared to primary or secondary amines.

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| N-Oxide Formation | H₂O₂ or m-CPBA | N-oxide |

This table presents typical reaction types for the N-functionalization of piperidine derivatives. Specific conditions for this compound may vary.

Quaternization Chemistry

The reaction of the tertiary piperidine nitrogen with an alkylating agent, such as an alkyl halide, leads to the formation of a quaternary ammonium salt . This process, known as quaternization, results in a permanently positively charged nitrogen atom, independent of pH. The quaternization of this compound with an alkyl halide, for instance methyl iodide, would yield a 1-allyl-1-alkyl-4-hydroxymethylpiperidinium halide.

These quaternary ammonium salts exhibit markedly different physical and biological properties compared to the parent tertiary amine. Their permanent positive charge often leads to increased water solubility and can be a key feature for specific biological interactions. The reaction conditions for quaternization are generally mild, often involving stirring the amine with the alkylating agent in a suitable solvent at room temperature or with gentle heating.

| Reactant | Alkylating Agent | Product |

| This compound | Methyl iodide | 1-Allyl-4-hydroxymethyl-1-methylpiperidinium iodide |

| This compound | Benzyl bromide | 1-Allyl-1-benzyl-4-hydroxymethylpiperidinium bromide |

This table illustrates the expected products from the quaternization of this compound with different alkylating agents.

Interplay of Functional Groups in Intramolecular Transformations

The presence of multiple functional groups within this compound opens up the possibility of intramolecular reactions, where different parts of the molecule react with each other. These transformations can be highly dependent on the reaction conditions, leading to the selective formation of specific products.

Chemoselective Reactions and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the case of this compound, a key challenge and opportunity lies in selectively targeting the piperidine nitrogen, the hydroxyl group, or the allyl group.

For instance, under certain conditions, it is possible to achieve selective N-alkylation without significant O-alkylation of the hydroxymethyl group. This is often accomplished by careful choice of the base and solvent. Conversely, protection of the nitrogen atom, for example by forming the N-oxide, could allow for selective reactions at the hydroxyl or allyl functionalities.

Regioselectivity , the preference for reaction at one position over another, is particularly relevant for reactions involving the allyl group. For example, electrophilic addition to the double bond can, in principle, occur at either of the two carbon atoms. The electronic environment created by the rest of the molecule can influence which regioisomer is formed preferentially.

While specific, documented examples of intramolecular cyclizations or rearrangements involving the direct interplay of the allyl and hydroxymethyl groups in this compound are not extensively reported in readily available literature, the potential for such transformations exists. For example, under acidic conditions or in the presence of specific transition metal catalysts, intramolecular cyclization involving the allyl group and the hydroxyl or nitrogen atom could potentially lead to the formation of bicyclic structures. The specific outcome of such reactions would be highly dependent on the reaction conditions and the catalyst system employed.

| Transformation Type | Potential Outcome | Key Considerations |

| Intramolecular Cyclization | Formation of bicyclic ethers or amines | Catalyst selection, reaction conditions (acidic/basic) |

| Regioselective Addition to Allyl Group | Formation of specific regioisomers | Nature of the electrophile, steric and electronic effects |

This table outlines potential intramolecular transformations and the factors influencing their outcomes. These are based on general principles of organic reactivity and may not have been specifically reported for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Allyl-4-hydroxymethylpiperidine. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals are split into multiplets due to spin-spin coupling with adjacent protons, which helps to establish connectivity. For this compound, the spectrum can be divided into three main regions corresponding to the allyl group, the piperidine (B6355638) ring, and the hydroxymethyl group.

The protons of the allyl group typically show characteristic signals in the olefinic region (δ 5.0-6.0 ppm) and the allylic region (δ ~3.0 ppm). The methine proton (-CH=) appears as a complex multiplet, while the terminal vinyl protons (=CH₂) show distinct signals, often as doublets of doublets, due to cis and trans coupling with the methine proton. The methylene (B1212753) protons attached to the nitrogen (N-CH₂-CH=) are observed further downfield.

The piperidine ring protons produce a series of multiplets in the aliphatic region of the spectrum. The protons on carbons adjacent to the nitrogen (C2-H and C6-H) are deshielded and appear at a lower field compared to the other ring protons (C3-H, C4-H, and C5-H). The proton at C4, being attached to the carbon bearing the hydroxymethyl group, will also have a distinct chemical shift. The hydroxymethyl protons (-CH₂OH) typically appear as a doublet, which can collapse into a singlet upon D₂O exchange, confirming the presence of the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine H-2, H-6 (axial & equatorial) | 2.8 - 3.0 | m |

| Piperidine H-3, H-5 (axial & equatorial) | 1.6 - 1.8 | m |

| Piperidine H-4 | 1.4 - 1.6 | m |

| Piperidine H-1', H-1' (Allyl N-CH₂) | ~3.0 | d |

| Piperidine H-2' (Allyl -CH=) | 5.7 - 5.9 | ddt |

| Piperidine H-3' (cis to H-2') | 5.1 - 5.2 | dd |

| Piperidine H-3' (trans to H-2') | 5.2 - 5.3 | dd |

| Hydroxymethyl -CH₂OH | ~3.5 | d |

| Hydroxymethyl -OH | Variable | s (broad) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Quaternary carbons, CH, CH₂, and CH₃ groups can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For this compound, the carbon atoms of the allyl group are expected in the range of δ 115-135 ppm for the sp² carbons and around δ 60 ppm for the sp³ carbon attached to the nitrogen. The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) appear around δ 54 ppm. The C-4 carbon, substituted with the hydroxymethyl group, would be found around δ 40 ppm, and the hydroxymethyl carbon (-CH₂OH) itself would appear further downfield at approximately δ 68 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analysis of similar structures and standard chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C-2, C-6 | ~54 |

| Piperidine C-3, C-5 | ~30 |

| Piperidine C-4 | ~40 |

| Allyl C-1' (N-CH₂) | ~62 |

| Allyl C-2' (-CH=) | ~135 |

| Allyl C-3' (=CH₂) | ~117 |

| Hydroxymethyl -CH₂OH | ~68 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal cross-peaks connecting the allyl protons (H-1' with H-2', and H-2' with H-3'), as well as adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.). This confirms the proton sequence within each functional group. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). sdsu.eduepfl.ch It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming both as belonging to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chyoutube.com It is invaluable for connecting the different fragments of the molecule. For example, the allylic protons (H-1') would show correlations to the piperidine carbons C-2 and C-6, confirming the attachment of the allyl group to the nitrogen. Similarly, the hydroxymethyl protons would show a correlation to the piperidine C-4, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry, such as the preferred conformation of the piperidine ring and the spatial orientation of its substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups have characteristic absorption bands. researchgate.net For this compound, key absorbances would include a broad band for the O-H stretch of the alcohol, C-H stretching for both sp² (alkene) and sp³ (alkane) carbons, and a sharp C=C stretching band for the allyl group. nih.gov

Table 3: Characteristic FT-IR Frequencies for this compound Data compiled from spectral analysis of 4-piperidinemethanol (B45690) and related allyl-containing compounds. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 (broad) |

| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3095 |

| C-H Stretch (sp³) | Alkane (-C-H) | 2850 - 3000 |

| C=C Stretch | Alkene (C=C) | 1640 - 1680 (weak to medium) |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1260 |

| C-N Stretch | Amine (tertiary) | 1020 - 1250 |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. nih.gov While FT-IR is sensitive to polar bonds (like C-O and O-H), Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. Therefore, the C=C stretch of the allyl group, which can be weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum. researchgate.net The symmetric C-H stretching and bending modes of the piperidine ring are also well-resolved. A detailed analysis of the Raman spectrum helps to confirm the presence of the carbon skeleton and the allyl functional group. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides critical insights into its molecular composition and the stability of its various substructures.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 155.24 g/mol . The fragmentation of this molecular ion is dictated by the presence of the N-allyl group, the piperidine ring, and the 4-hydroxymethyl substituent. The fragmentation pathways for piperidine alkaloids and related compounds have been studied, providing a basis for predicting the behavior of this compound. nih.govscielo.br

Key fragmentation pathways for this compound are expected to involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. sigmaaldrich.com This would result in the loss of the allyl group (C₃H₅, 41 Da), leading to a significant fragment ion at m/z 114. Alternatively, cleavage within the piperidine ring adjacent to the nitrogen can occur.

Loss of the Hydroxymethyl Group: Cleavage of the bond between the piperidine ring and the hydroxymethyl group (-CH₂OH, 31 Da) would generate a fragment ion at m/z 124.

Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a probable fragmentation pathway, particularly in electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.govscielo.br This would result in a fragment at m/z 137.

Ring Opening and Fragmentation: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

A reference mass spectrum of the isomeric compound, 4-Piperidinemethanamine, shows a base peak at m/z 84, which could correspond to the piperidine ring with a methylene group after the loss of the amino group. nist.gov Another related compound, 1,2-dimethylpiperidine, exhibits a mass spectrum with characteristic fragments resulting from the loss of methyl groups and ring cleavage. ufz.de

The study of other N-allyl compounds, such as 5-allyloxy-1-aryl-tetrazoles, has shown that the allyl group can be a primary site of fragmentation. nih.gov For this compound, the allyl cation itself (m/z 41) is a likely observed fragment.

The predicted fragmentation data is summarized in the interactive table below.

| Predicted Fragment | Structure | m/z | Origin |

| Molecular Ion | [C₉H₁₇NO]⁺ | 155 | - |

| [M - H₂O]⁺ | [C₉H₁₅N]⁺ | 137 | Loss of water |

| [M - CH₂OH]⁺ | [C₈H₁₄N]⁺ | 124 | Loss of hydroxymethyl radical |

| [M - C₃H₅]⁺ | [C₆H₁₂NO]⁺ | 114 | Loss of allyl radical |

| Piperidine-4-methanol cation | [C₆H₁₂NO]⁺ | 114 | Cleavage of N-allyl bond |

| Allyl cation | [C₃H₅]⁺ | 41 | Cleavage of N-allyl bond |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)

While obtaining a single crystal of the parent this compound, which is a liquid at room temperature, can be challenging, its crystalline derivatives, such as salts (e.g., hydrochlorides, hydrobromides) or co-crystals, are amenable to X-ray crystallography. This powerful technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The piperidine ring in derivatives of this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The substituents on the piperidine ring—the allyl group at the nitrogen and the hydroxymethyl group at the 4-position—can be in either axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance.

Studies on various piperidine derivatives have shown that the nature and size of the substituents significantly influence the conformational flexibility and the crystal packing. researchgate.net In the solid state, the molecules are likely to be linked by intermolecular hydrogen bonds involving the hydroxyl group of the hydroxymethyl substituent and, in the case of salts, the piperidinium (B107235) proton and the counter-ion. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

For instance, the crystal structure of related piperidinium compounds often reveals extensive hydrogen-bonding networks. researchgate.net The analysis of the crystal structure of a crystalline derivative of this compound would provide definitive data on its solid-state conformation and the nature of its intermolecular interactions.

The expected crystallographic parameters for a hypothetical hydrochloride salt of this compound are presented in the interactive table below, based on data from similar structures.

| Parameter | Predicted Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the crystal |

| Conformation | Chair | Most stable conformation of the piperidine ring |

| Key Interactions | N-H···Cl, O-H···Cl Hydrogen Bonds | Dictate the packing of molecules in the crystal |

It is important to note that while predictions can be made based on analogous structures, definitive structural elucidation requires experimental data from the analysis of this compound and its crystalline derivatives.

1 Allyl 4 Hydroxymethylpiperidine As a Versatile Synthetic Intermediate

Precursor for Advanced Piperidine (B6355638) Derivatives and Scaffold Diversification

The dual functionality of 1-allyl-4-hydroxymethylpiperidine makes it an excellent starting point for creating a wide array of advanced piperidine derivatives. The secondary amine, once the allyl group is removed, the allyl group itself, and the primary hydroxyl group can be selectively or sequentially modified. This allows for extensive scaffold diversification, a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Key Reactions for Derivatization:

N-Functionalization: The allyl group can be removed through various methods, such as isomerization followed by hydrolysis or transition-metal-catalyzed deallylation, to yield the secondary amine. This amine can then be subjected to a multitude of reactions including acylation, alkylation, sulfonylation, and reductive amination to introduce a wide range of substituents.

O-Functionalization: The primary hydroxyl group of the hydroxymethyl moiety is amenable to oxidation to form an aldehyde or carboxylic acid, esterification, etherification, and conversion to halides or other leaving groups for subsequent nucleophilic substitution.

Allyl Group Modification: The double bond of the allyl group can participate in reactions such as dihydroxylation, epoxidation, ozonolysis, and metathesis, providing pathways to further functionalized derivatives.

These transformations allow chemists to systematically modify the structure of the parent molecule, leading to a diverse set of compounds with varied physicochemical properties and potential biological activities.

Table 1: Examples of Reactions for Scaffold Diversification

| Starting Material | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| This compound | Oxidation | PCC, DMP | 1-Allylpiperidine-4-carbaldehyde |

| This compound | Etherification | NaH, R-X | 4-(Alkoxymethyl)-1-allylpiperidine |

| This compound | Deallylation | Pd(PPh₃)₄, barbituric acid | (Piperidin-4-yl)methanol |

| (Piperidin-4-yl)methanol | Reductive Amination | R'CHO, NaBH(OAc)₃ | 1-Alkyl-4-(hydroxymethyl)piperidine |

Building Block for the Construction of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold enables its use as a building block for constructing more complex, polycyclic heterocyclic systems. These larger structures are often found in biologically active natural products and pharmaceuticals.

Intramolecular cyclization reactions are a powerful tool in this context. For instance, the hydroxymethyl group can be converted into a nucleophile or an electrophile, which can then react with a suitably modified N-allyl group or a substituent introduced at the nitrogen atom.

Examples of Heterocyclic System Construction:

Fused Bicyclic Systems: By introducing an appropriate functional group on the nitrogen that can react with the C-4 substituent (or a derivative thereof), fused bicyclic systems like indolizidines or quinolizidines can be targeted.

Bridged Systems: Intramolecular reactions involving both the nitrogen and the C-4 position can lead to the formation of bridged piperidine derivatives.

Spirocyclic Systems: The hydroxymethyl group can be elaborated into a chain that undergoes intramolecular cyclization onto the piperidine ring or a substituent on the nitrogen, forming spirocyclic structures.

The ability to construct such complex architectures from a relatively simple starting material highlights the value of this compound in synthetic organic chemistry.

Role in the Synthesis of Natural Product Analogues and Their Scaffolds

The piperidine ring is a common motif in a vast number of alkaloids and other natural products with significant biological activities. This compound serves as a valuable synthon for the preparation of analogues of these natural products. The synthesis of analogues allows for the exploration of the SAR of the natural product, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

The synthesis of natural product-like polyhydroxylated pyrrolidine (B122466) and piperidine alkaloids can be achieved through parallel synthesis methods, demonstrating the utility of such building blocks in generating libraries of bioactive compounds. nih.gov

Strategies for Natural Product Analogue Synthesis:

Diverted Total Synthesis: In a diverted total synthesis approach, an intermediate in the synthesis of a natural product can be intercepted and modified to produce a range of analogues. This compound can be a key building block in the early stages of such a synthesis, with its functional groups providing handles for diversification at a later stage.

Utility in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. researchgate.net The trifunctional nature of this compound (after potential deallylation) makes it an ideal scaffold for combinatorial library synthesis.

Parallel synthesis techniques can be employed to efficiently generate libraries of compounds based on the this compound core. ijpsr.com In this approach, the core scaffold is reacted with a diverse set of building blocks in a spatially separated manner, for example, in the wells of a microtiter plate.

Design of a Combinatorial Library:

A hypothetical combinatorial library based on the (piperidin-4-yl)methanol scaffold (obtained after deallylation of the title compound) could be constructed by varying three points of diversity:

R1 (Nitrogen Substituent): A diverse set of aldehydes or carboxylic acids could be used for reductive amination or amidation at the piperidine nitrogen.

R2 (Hydroxymethyl Group Modification): The hydroxyl group could be acylated with a variety of acid chlorides or chloroformates.

R3 (Further Derivatization): If a reactive handle is incorporated into R1 or R2, a third level of diversity can be introduced.

This strategy allows for the systematic exploration of the chemical space around the piperidine scaffold, increasing the probability of identifying novel bioactive compounds.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 1-Allyl-4-hydroxymethylpiperidine, and how can purity be ensured during preparation? A: The compound is typically synthesized via alkylation of 4-hydroxymethylpiperidine with allyl halides (e.g., allyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol . Post-reaction, purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C in CDCl₃ or DMSO-d₆, referencing TMS) .

Advanced Synthesis Optimization

Q: How do reaction parameters (solvent, catalyst, temperature) influence the yield and stereochemical outcomes of this compound synthesis? A: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Catalysts like phase-transfer agents (e.g., TBAB) improve allylation efficiency. Temperature control (0–25°C) minimizes thermal degradation. Stereochemical integrity is confirmed via chiral HPLC or X-ray crystallography . Competing pathways (e.g., over-alkylation) are mitigated by stoichiometric precision and inert atmosphere (N₂/Ar) .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? A: Initial screening includes:

- Enzyme inhibition assays: Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition using Ellman’s reagent).

- Receptor binding studies: Radioligand displacement assays (e.g., µ-opioid receptor binding with ³H-naloxone).

- Cell viability assays: MTT or resazurin reduction in cancer/primary cell lines .

Advanced Mechanistic Studies

Q: How can researchers elucidate the molecular interactions of this compound with biological targets? A: Techniques include:

- X-ray crystallography: Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.

- Molecular dynamics simulations: AMBER or GROMACS for binding free energy calculations.

- SPR (Surface Plasmon Resonance): Real-time kinetics (ka/kd) analysis .

Analytical Characterization

Q: What advanced hyphenated techniques are recommended for characterizing trace impurities in this compound? A: LC-MS/MS (ESI ionization, MRM mode) identifies degradation products. GC-MS (HP-5MS column) detects volatile byproducts. Quantitative NMR (qNMR with maleic acid as internal standard) ensures batch-to-batch consistency .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported biological activities or synthetic yields of this compound? A: Systematically validate protocols:

- Replicate experiments using standardized reagents (e.g., USP reference standards).

- Cross-validate analytical data across labs (inter-laboratory studies).

- Perform meta-analyses of primary literature to identify confounding variables (e.g., solvent purity, temperature gradients) .

Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A: Store at 2–8°C in amber vials under argon. Lyophilized samples are stable for >12 months. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks) with periodic HPLC analysis. Avoid exposure to strong acids/bases .

Regulatory Compliance

Q: How can researchers ensure compliance with regulatory guidelines for this compound in preclinical studies? A: Adhere to ICH Q2(R1) for analytical method validation. Use certified reference materials (e.g., USP/EP standards) for calibration. Document purity (>98% by area normalization), residual solvents (GC-FID), and heavy metals (ICP-MS) per FDA 21 CFR Part 211 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.